molecular formula C42H66N2O12 B120393 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one CAS No. 152271-02-8

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one

Cat. No.: B120393
CAS No.: 152271-02-8
M. Wt: 791 g/mol
InChI Key: SUNPDQIUTKYQKP-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one is a complex organic compound that belongs to the class of ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one typically involves multiple steps, including the formation of the propanone backbone and the introduction of the hydroxy, propylamino, and propoxymethyl groups. Common reagents used in these reactions include propylamine, propylene oxide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ketones with analogous functional groups, such as:

  • 1-Propanone, 1-(4-(2-hydroxy-3-(methylamino)propoxy)-3-(methoxymethyl) phenyl)-, (E)-2-butenedioate
  • 1-Propanone, 1-(4-(2-hydroxy-3-(ethylamino)propoxy)-3-(ethoxymethyl) phenyl)-, (E)-2-butenedioate

Properties

CAS No.

152271-02-8

Molecular Formula

C42H66N2O12

Molecular Weight

791 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one

InChI

InChI=1S/2C19H31NO4.C4H4O4/c2*1-4-9-20-12-17(21)14-24-19-8-7-15(18(22)6-3)11-16(19)13-23-10-5-2;5-3(6)1-2-4(7)8/h2*7-8,11,17,20-21H,4-6,9-10,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

SUNPDQIUTKYQKP-WXXKFALUSA-N

SMILES

CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=CC(=O)O)C(=O)O

Synonyms

1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate (2:1) (salt)

Origin of Product

United States

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